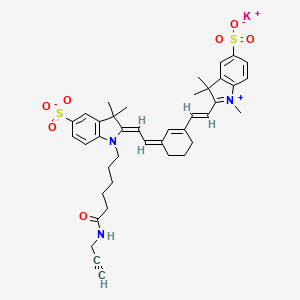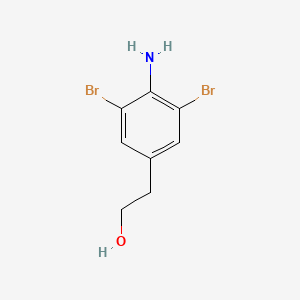
2-(4-Amino-3,5-dibromophenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Amino-3,5-dibromophenyl)ethan-1-ol is an organic compound characterized by the presence of amino and bromine substituents on a phenyl ring, along with an ethan-1-ol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3,5-dibromophenyl)ethan-1-ol typically involves the bromination of a phenyl ring followed by the introduction of an amino group and an ethan-1-ol group. One common method involves the bromination of 4-aminophenylethanol using bromine in the presence of a suitable solvent. The reaction conditions often include controlled temperatures and the use of catalysts to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the scalability of the process, allowing for the production of significant quantities of the compound with high purity.
化学反応の分析
Types of Reactions
2-(4-Amino-3,5-dibromophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and alkoxide ions (RO⁻) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-Amino-3,5-dibromophenyl)ethanal or 2-(4-Amino-3,5-dibromophenyl)ethanoic acid.
Reduction: Formation of 2-(4-Amino-3,5-dibromophenyl)ethanamine.
Substitution: Formation of various substituted phenyl ethanols depending on the nucleophile used.
科学的研究の応用
2-(4-Amino-3,5-dibromophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-Amino-3,5-dibromophenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino and bromine substituents on the phenyl ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The ethan-1-ol group may also play a role in enhancing the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
2-Amino-2-(4-bromophenyl)ethan-1-ol: Similar structure but with only one bromine atom.
2-Amino-2-(3,5-dibromophenyl)ethan-1-ol hydrochloride: A hydrochloride salt form of the compound.
2-(2-Aminoethylamino)ethanol: Contains an additional amino group.
Uniqueness
2-(4-Amino-3,5-dibromophenyl)ethan-1-ol is unique due to the presence of both amino and dibromo substituents on the phenyl ring, which can confer distinct chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C8H9Br2NO |
|---|---|
分子量 |
294.97 g/mol |
IUPAC名 |
2-(4-amino-3,5-dibromophenyl)ethanol |
InChI |
InChI=1S/C8H9Br2NO/c9-6-3-5(1-2-12)4-7(10)8(6)11/h3-4,12H,1-2,11H2 |
InChIキー |
LUZUUEKZAUBXHK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Br)N)Br)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Ethynyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B12846468.png)
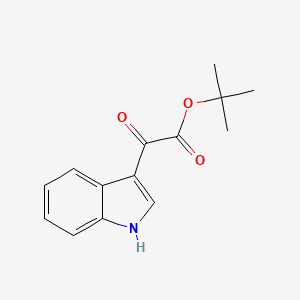
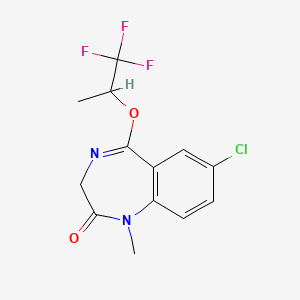

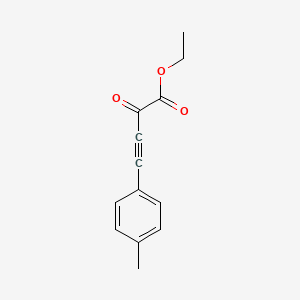
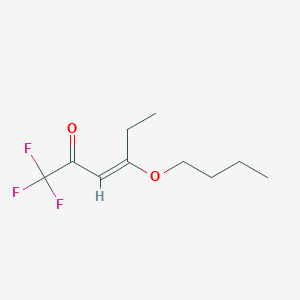


![Butan-2-yl 6-[(2,2,2-trifluoroacetyl)amino]hexanoate](/img/structure/B12846509.png)
![tert-Butyl 3-[1-(tert-butoxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate](/img/structure/B12846514.png)
![3-{5-[(2e,4s)-2-Imino-1,4-Dimethyl-6-Oxohexahydropyrimidin-4-Yl]thiophen-3-Yl}benzonitrile](/img/structure/B12846527.png)


